molecular formula C23H19N3O3S B2665615 N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922662-76-8

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2665615
CAS No.: 922662-76-8
M. Wt: 417.48
InChI Key: CBBIPPMPJCRTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group, a biphenyl moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-amino-6-methoxypyridazine with a suitable aryl halide under Suzuki-Miyaura coupling conditions . This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The resulting intermediate is then subjected to further reactions to introduce the biphenyl and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the methoxypyridazine ring and the biphenyl sulfonamide moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-23-16-15-22(24-25-23)19-7-11-20(12-8-19)26-30(27,28)21-13-9-18(10-14-21)17-5-3-2-4-6-17/h2-16,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBIPPMPJCRTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.